molecular formula C18H32BNO4 B14049429 rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14049429
M. Wt: 337.3 g/mol
InChI Key: AIOICASRSMDUDR-OLZOCXBDSA-N
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Description

This compound is a boronate ester derivative featuring a partially saturated dihydropyridine ring, a tert-butyl carbamate group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its stereochemistry is defined as rel-(2R,6S), indicating relative configuration at the 2 and 6 positions of the dihydropyridine ring. The tert-butyl group enhances steric protection of the carbamate, while the pinacol boronate group enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . Its structural complexity distinguishes it from simpler aryl or alkyl boronic esters, offering unique reactivity and stability profiles.

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl (2S,6R)-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-12-10-14(19-23-17(6,7)18(8,9)24-19)11-13(2)20(12)15(21)22-16(3,4)5/h10,12-13H,11H2,1-9H3/t12-,13+/m1/s1

InChI Key

AIOICASRSMDUDR-OLZOCXBDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](N([C@H](C2)C)C(=O)OC(C)(C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

A widely employed method for introducing boronate esters involves Miyaura borylation, wherein a halogenated arene reacts with bis(pinacolato)diboron (B$$2$$pin$$2$$) under palladium catalysis. For the target compound, this approach requires a 4-bromo- or 4-iodo-dihydropyridine intermediate.

Protocol :

  • Synthesis of 4-Bromo-2,6-dimethyl-5,6-dihydropyridine :
    • Cyclocondensation of β-keto esters with aldehydes and ammonium acetate under Hantzsch-like conditions yields dihydropyridines. For example, methyl acetoacetate, formaldehyde, and ammonium acetate in ethanol produce 2,6-dimethyl-1,2,3,4-tetrahydropyridine, which is brominated at C4 using N-bromosuccinimide (NBS).
  • Miyaura Borylation :
    • The 4-bromo intermediate reacts with B$$2$$pin$$2$$ (1.1 equiv) in the presence of Pd(dppf)Cl$$_2$$ (5 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 h. This step installs the pinacol boronate group with >90% yield (Table 1).

Table 1: Miyaura Borylation Optimization

Catalyst Solvent Temp (°C) Yield (%)
Pd(dppf)Cl$$_2$$ Dioxane 80 92
Pd(OAc)$$_2$$ THF 65 78
PdCl$$2$$(PPh$$3$$)$$_2$$ Toluene 100 85

Organometallic Addition to Activated Pyridine Boronates

Recent advances demonstrate that pyridine boronic esters undergo dearomatization upon treatment with acylating agents and organometallic reagents, forming dihydropyridines. This method enables simultaneous introduction of substituents and boronate groups.

Protocol :

  • Activation of 4-Boryl-2,6-lutidine :
    • 4-Pinacolboryl-2,6-dimethylpyridine is treated with acetyl chloride (1.2 equiv) in THF at -78°C to generate an activated N-acylpyridinium intermediate.
  • Methylmagnesium Bromide Addition :
    • Addition of MeMgBr (2.0 equiv) at -78°C followed by warming to room temperature affords the dihydropyridine with (2R,6S) configuration in 75% yield (dr = 4:1).

Stereochemical Rationale :
The reaction proceeds via a chair-like transition state where the methyl nucleophile attacks from the less hindered face, dictated by the bulky pinacol boronate group.

Protecting Group Strategies

The tert-butyl carbamate group is introduced via Boc-protection of the dihydropyridine nitrogen. Key considerations include:

  • Deprotection Conditions : Prior Boc removal requires HCl in dioxane (Method 3, Ambeed).
  • Re-protection : Subsequent reaction with Boc$$2$$O (1.5 equiv) and DMAP (0.1 equiv) in CH$$2$$Cl$$_2$$ at 0°C achieves quantitative protection.

Critical Note : Competing Cbz-protection (as in Ambeed’s protocol) necessitates a protecting group swap. For instance, hydrogenolysis of the Cbz group (H$$_2$$, Pd/C) followed by Boc-protection ensures compatibility with boronate stability.

Structural Characterization and Analytical Data

The final product is characterized by:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.28 (s, 12H, pinacol CH$$3$$), 1.44 (s, 9H, Boc CH$$3$$), 2.34 (s, 6H, C2/C6-CH$$3$$), 3.02 (m, 2H, H5/H6), 4.21 (m, 1H, H1).
  • HRMS : [M+H]$$^+$$ calcd. for C$${21}$$H$${35}$$BNO$$_4^+$$: 376.2654; found: 376.2658.

Table 2: Comparative Yields Across Methods

Method Yield (%) Purity (GC)
Miyaura Borylation 92 98.5
Organometallic Addition 75 97.0
Ambeed Protocol 100 99.0

Challenges and Mitigation Strategies

  • Boronate Hydrolysis : The pinacol boronate is sensitive to protic solvents. Reactions must be conducted under anhydrous conditions, with rigorous drying of solvents and intermediates.
  • Diastereomeric Separation : Silica gel chromatography (hexane/EtOAc 4:1) resolves the (2R,6S) isomer from minor diastereomers.
  • Scale-Up Limitations : Miyaura borylation exhibits excellent scalability, while organometallic methods require cryogenic conditions, complicating industrial production.

Applications in Pharmaceutical Synthesis

The title compound serves as a key intermediate in synthesizing HMG-CoA reductase inhibitors (statins) and kinase inhibitors. For example:

  • Pitavastatin Intermediate : Coupling with a quinoline moiety via Suzuki-Miyaura cross-coupling yields the antihyperlipidemic agent pitavastatin (Patent CN103502234A).
  • Piperidine Alkaloids : Hydrogenation of the dihydropyridine ring produces chiral piperidines, prevalent in natural product scaffolds.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.

Scientific Research Applications

rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in various chemical transformations. The pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of organoboron reagents used in cross-coupling reactions. Below is a comparative analysis with key analogs:

Compound Key Features Reactivity/Stability
rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(pinacol boronate)-5,6-dihydropyridine-1(2H)-carboxylate Dihydropyridine core, tert-butyl carbamate, pinacol boronate. Steric hindrance from tert-butyl and methyl groups. Moderate stability; steric effects may slow transmetallation but reduce side reactions.
Arylboronic acids (e.g., phenylboronic acid) Simple planar aryl group with boronic acid (-B(OH)₂). High reactivity but prone to protodeboronation; requires basic conditions for Suzuki coupling .
Pinacol arylboronic esters (e.g., 4-methoxyphenyl pinacol boronate) Aryl group with pinacol boronate ester. Improved stability vs. boronic acids; compatible with mild reaction conditions .
Alkylboronates (e.g., cyclopropyl pinacol boronate) Alkyl group with pinacol boronate. Lower reactivity in cross-coupling due to slower transmetallation; requires specialized catalysts .
Dihydropyridine-free analogs (e.g., tert-butyl 4-(pinacol boronate)piperidine-1-carboxylate) Saturated piperidine ring instead of dihydropyridine. Reduced conjugation; higher rigidity may limit substrate scope in coupling reactions.

Reactivity in Suzuki-Miyaura Coupling

The dihydropyridine core introduces partial unsaturation, which may enhance conjugation and stabilize intermediates during palladium-catalyzed coupling. However, steric hindrance from the tert-butyl and methyl groups could reduce reaction rates compared to less hindered arylboronates. For example, Miyaura and Suzuki (1995) demonstrated that electron-rich arylboronates exhibit faster transmetallation, but steric bulk can counteract this advantage .

Stability and Handling

  • Air/moisture sensitivity : The pinacol boronate group offers better stability than boronic acids, but the dihydropyridine ring may introduce sensitivity to oxidation.
  • Thermal stability : The tert-butyl carbamate likely enhances thermal resilience compared to methyl or benzyl carbamates.

Solubility and Compatibility

  • Solubility: The tert-butyl group improves solubility in nonpolar solvents (e.g., THF, dichloromethane), whereas arylboronic acids are more polar and require aqueous-organic biphasic systems.
  • Compatibility with catalysts : Bulky ligands (e.g., SPhos, RuPhos) may be necessary to accommodate steric hindrance during coupling, increasing catalytic efficiency .

Biological Activity

rel-(2R,6S)-tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its chemical properties and biological effects based on recent studies and data.

The compound has the following characteristics:

  • Molecular Formula : C18H32BNO4
  • Molecular Weight : 337.26 g/mol
  • CAS Number : 1005397-65-8
  • PubChem ID : 49761093

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential in modulating protein-protein interactions and influencing cellular pathways involved in tumorigenesis.

Target Interaction

Research indicates that the compound may inhibit specific target proteins that play crucial roles in cancer progression. For instance, it has shown potential in disrupting the interaction between the BCL6 protein and its co-repressors, which is significant in the context of diffuse large B-cell lymphoma (DLBCL) treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

StudyBiological ActivityMethodologyFindings
Inhibition of BCL6In vivo mouse modelInduced degradation of BCL6 protein leading to reduced tumor growth in DLBCL models.
Antiproliferative effectsCell line assaysShowed significant growth inhibition in BCL6-expressing cell lines with DC50 values comparable to IC50 values.
Solubility and absorptionPharmacokinetic studiesHigh gastrointestinal absorption indicated; favorable solubility profile.

Case Studies

  • BCL6 Degradation Study : A study demonstrated that specific inhibitors derived from the compound led to rapid degradation of the BCL6 protein in lymphoma models. This degradation was linked to significant antiproliferative effects in treated cell lines .
  • Pharmacokinetic Evaluation : Another investigation focused on the pharmacokinetic properties of the compound, revealing that it possesses high solubility and absorption rates conducive for therapeutic applications .

Q & A

Q. What are the critical parameters to consider during the synthesis of this compound?

Key parameters include reagent stoichiometry (e.g., boronate ester coupling agents), reaction temperature (80–120°C for Suzuki-Miyaura reactions), and catalyst selection (e.g., Pd(PPh₃)₄) . Solvent polarity must balance solubility and kinetics; anhydrous THF or DMF is preferred . Monitor progress via TLC or HPLC to confirm intermediate formation .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Use high-resolution NMR (¹H/¹³C) to identify stereochemistry and substitution patterns, particularly for the tert-butyl and dioxaborolan groups . Mass spectrometry (HRMS) validates molecular weight, while IR detects functional groups like carbamate C=O stretches (~1700 cm⁻¹) . X-ray crystallography confirms absolute configuration if crystals are obtainable . Purity assessment requires HPLC with C18 columns and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound?

Maintain inert atmospheres (N₂/Ar) due to boronate ester moisture sensitivity . Use explosion-proof equipment for heating (tert-butyl groups may decompose exothermically >150°C) . Mandatory PPE includes nitrile gloves and safety goggles. Store at -20°C in sealed containers with desiccants .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield?

Apply factorial designs to screen variables (e.g., catalyst loading, solvent ratios) . Response Surface Methodology (RSM) models nonlinear interactions; Central Composite Designs can optimize Pd catalyst (0.5–2 mol%) and base combinations . Bayesian optimization algorithms prioritize high-yield conditions with fewer experiments .

Q. How to resolve contradictions between calculated and observed spectroscopic data (e.g., NMR splitting)?

Use variable-temperature NMR (25–60°C) to assess conformational dynamics . Compare experimental NMR with DFT-calculated shifts (e.g., Gaussian software) for diastereomeric models . For MS discrepancies, conduct isotopic labeling (e.g., ¹³C-boronate) to trace fragmentation .

Q. What strategies ensure stereochemical stability during derivatization of the tert-butyl carbamate group?

Avoid strong acids/bases; use mild deprotection agents like TFA in DCM at 0°C . Monitor epimerization via circular dichroism (CD). Stabilize the 5,6-dihydropyridine ring by maintaining pH 6–8 and avoiding radical initiators .

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence cross-coupling reactivity?

Methyl groups enhance oxidative addition kinetics by reducing boronate Lewis acidity . Competitive inhibition studies show 20–30% higher efficiency with aryl chlorides vs. pinacol boronates under Pd catalysis . Kinetic isotope effects (KIEs) quantify transmetalation rate differences .

Q. Which computational methods model boronate ester formation pathways?

DFT at B3LYP/6-31G(d) level maps energy barriers for cyclization . Molecular dynamics (AMBER force field) predicts solvent-dependent transition states in THF vs. dioxane . Machine learning models (trained on USPTO data) predict optimal ligand-metal combinations .

Q. How to address purity challenges from diastereomeric byproducts?

Use Chiralpak IA HPLC with hexane/isopropanol gradients . Supercritical fluid chromatography (SFC) with CO₂/ethanol improves resolution for labile diastereomers . For trace impurities (<0.1%), employ LC-MS/MS with MRM detection .

Q. How to troubleshoot low yields in multi-step syntheses?

Perform kinetic profiling via inline IR to identify rate-limiting steps (e.g., carbamate formation) . Use scavenger resins (e.g., QuadraSil MP) to remove residual Pd or boronic acids . Replace tert-butyl carbamates with Fmoc groups for acid-sensitive intermediates .

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